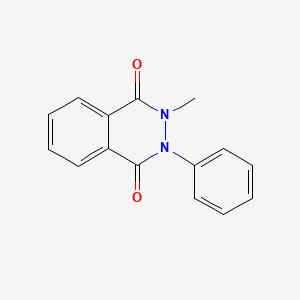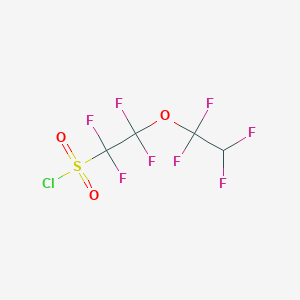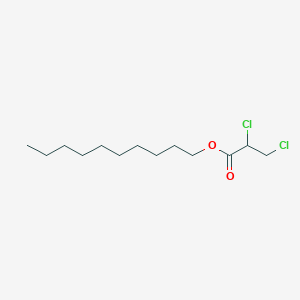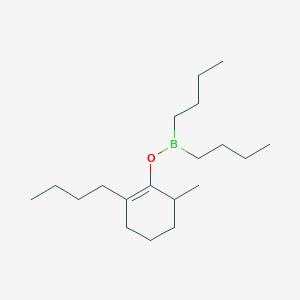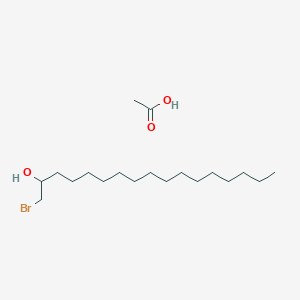
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione is a complex organic compound derived from anthraquinone. This compound is characterized by the presence of amino and hydroxyl groups attached to the anthracene core, along with octyl chains. It is part of the broader class of dihydroxyanthraquinones, which have been studied for their various chemical properties and applications .
Méthodes De Préparation
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. Its hydroxyl and amino groups play a crucial role in binding to these targets, affecting their activity and function .
Comparaison Avec Des Composés Similaires
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione can be compared with other dihydroxyanthraquinones, such as:
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of octyl chains, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
88162-41-8 |
|---|---|
Formule moléculaire |
C30H42N2O4 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
4,5-diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-3-5-7-9-11-13-15-19-17-21(31)23-25(27(19)33)30(36)26-24(29(23)35)22(32)18-20(28(26)34)16-14-12-10-8-6-4-2/h17-18,33-34H,3-16,31-32H2,1-2H3 |
Clé InChI |
BNHDDGKCWNXDTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCCC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


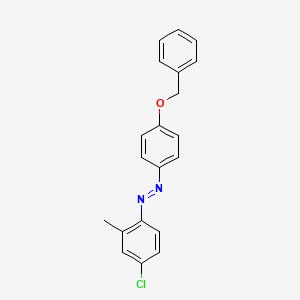

![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
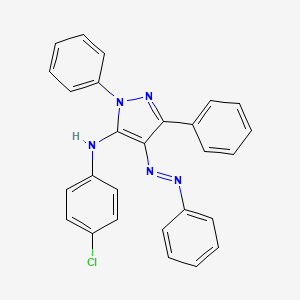
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
